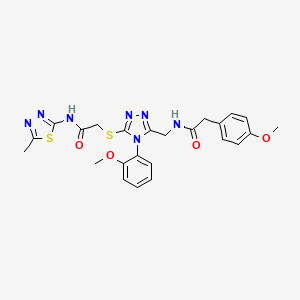
2-(4-methoxyphenyl)-N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives often involves cyclization reactions, as seen in the synthesis of a series of 1,3,4-thiadiazole derivatives from carboxylic acid precursors using POCl3 or PPA . Similarly, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole involves multiple steps including reflux with formaldehyde and ammonium chloride, esterification, and diazotization . These methods suggest that the synthesis of the compound would also involve multi-step reactions, possibly including cyclization, acylation, and alkylation steps.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as IR, 1H NMR, and mass spectrometry . These techniques allow for the determination of the functional groups present and the overall molecular framework. The presence of substituents on the aromatic rings and the heterocyclic systems in the compound would contribute to its unique chemical properties and biological activity.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the 1,3,4-thiadiazole and 1,2,4-triazole rings. These heterocycles can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition, due to the presence of electron-withdrawing groups and heteroatoms . The sulfur and nitrogen atoms in the rings can act as nucleophiles or coordination sites for metal ions, which could be relevant in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of methoxy and acetamide groups would affect the compound's solubility, boiling point, and melting point. The heterocyclic rings would contribute to the compound's stability and reactivity. The antimicrobial and anticancer activities of related compounds suggest that the compound may also possess these properties . The pharmacophore hybridization approach mentioned in the synthesis of a related compound indicates that combining different pharmacophoric elements can lead to enhanced biological activity .
Applications De Recherche Scientifique
Antagonistic Properties and Molecular Modeling
Research into thiazole and thiadiazole derivatives has identified potent selective antagonists for human adenosine A3 receptors. These compounds, through modifications like a methoxy group in the phenyl ring and N-acetyl or propionyl substitutions, exhibit increased binding affinity and selectivity. Such properties make them valuable for exploring therapeutic applications related to adenosine receptor-mediated pathways (Jung et al., 2004).
Photodynamic Therapy Applications
The synthesis of new zinc phthalocyanine derivatives substituted with benzene sulfonamide groups containing Schiff base demonstrates significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, essential features for Type II photosensitizers used in PDT (Pişkin et al., 2020).
Antimicrobial and Antifungal Agents
Several studies have synthesized derivatives of thiadiazole and related compounds, exploring their potential as antimicrobial and antifungal agents. These compounds' varied biological activities make them candidates for developing new therapeutic agents against a range of bacterial and fungal infections. For instance, formazans derived from Mannich bases of thiadiazole showed moderate antimicrobial activity, indicating their potential use in creating new antimicrobial formulations (Sah et al., 2014).
Anticancer Activity
Compounds incorporating thiadiazole units have been evaluated for their anticancer activity. Novel derivatives have shown promise in screenings against various cancer cell lines, suggesting their potential development as anticancer agents. The structural versatility of thiadiazole allows for the synthesis of compounds with targeted activity against specific types of cancer, enhancing the therapeutic arsenal available for oncology (Havrylyuk et al., 2010).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O4S2/c1-15-27-29-23(37-15)26-22(33)14-36-24-30-28-20(31(24)18-6-4-5-7-19(18)35-3)13-25-21(32)12-16-8-10-17(34-2)11-9-16/h4-11H,12-14H2,1-3H3,(H,25,32)(H,26,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOOBGSPHOGJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]thieno[2,3-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2502818.png)
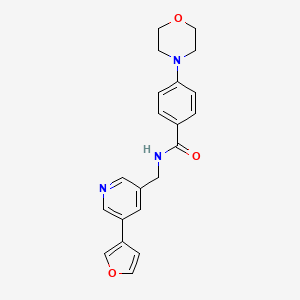
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2502820.png)

![6-Cyclopropyl-2-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2502826.png)
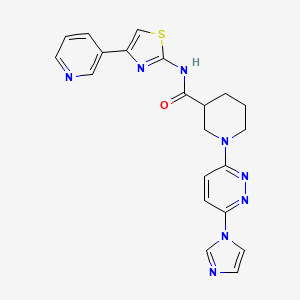
![Ethyl 2-oxo-2-{2-[4-(trifluoromethyl)pyrimidin-2-yl]hydrazino}acetate](/img/structure/B2502828.png)
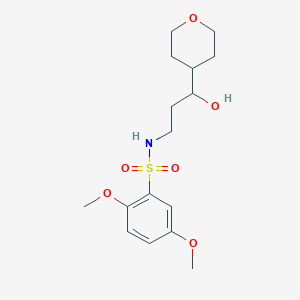
![1-(2-methoxyethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502833.png)
![3-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2502835.png)
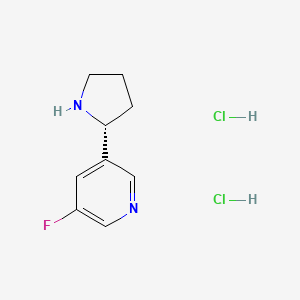
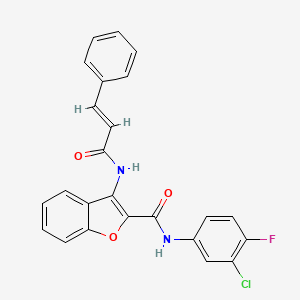
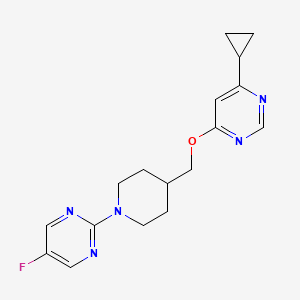
![7-(4-fluorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2502841.png)